(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810931
InChI: InChI=1S/C11H16F3NO2S2/c1-9(2)7-3-4-10(9)6-19(16,17)15(8(10)5-7)18-11(12,13)14/h7-8H,3-6H2,1-2H3/t7-,8-,10?/m1/s1
SMILES: CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C
Molecular Formula: C11H16F3NO2S2
Molecular Weight: 315.4 g/mol

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

CAS No.:

Cat. No.: VC13810931

Molecular Formula: C11H16F3NO2S2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide -

Specification

Molecular Formula C11H16F3NO2S2
Molecular Weight 315.4 g/mol
IUPAC Name (5R,7R)-10,10-dimethyl-4-(trifluoromethylsulfanyl)-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Standard InChI InChI=1S/C11H16F3NO2S2/c1-9(2)7-3-4-10(9)6-19(16,17)15(8(10)5-7)18-11(12,13)14/h7-8H,3-6H2,1-2H3/t7-,8-,10?/m1/s1
Standard InChI Key YJHQCSIURSSCAX-SZBHIRRCSA-N
Isomeric SMILES CC1([C@@H]2CCC13CS(=O)(=O)N([C@@H]3C2)SC(F)(F)F)C
SMILES CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C
Canonical SMILES CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C

Introduction

Structural Elucidation and Stereochemical Significance

The core structure of this compound derives from a hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide scaffold, a bicyclic system featuring a sulfonamide group (2,2-dioxide) and a methane-bridged cyclohexane ring. Key structural elements include:

  • Stereochemistry: The (3aS,6R,7aR) configuration defines the spatial arrangement of substituents, critical for chiral induction in asymmetric synthesis .

  • Trifluoromethylthio Group: The -SCF₃ moiety at position 1 enhances lipophilicity and metabolic stability, a property leveraged in drug design .

  • 8,8-Dimethyl Substituents: These groups introduce steric bulk, potentially influencing reactivity and substrate binding in catalytic applications .

Comparative analysis with related camphorsultam derivatives (e.g., CAS 204854-09-1) reveals conserved stereoelectronic features, though the trifluoromethylthio group distinguishes this compound by offering unique electronic and steric profiles.

Synthetic Methodologies

Construction of the Benzoisothiazole Core

The benzoisothiazole nucleus is typically synthesized via cyclization of ortho-substituted anilines with sulfur-containing reagents. Recent advances highlighted in benzo[d]isothiazole synthesis reviews emphasize:

  • Thiocyclization: Using disulfides or thiols under oxidative conditions.

  • Sulfonamide Formation: Reaction of amines with sulfonyl chlorides, followed by intramolecular cyclization.

For the target compound, a plausible route involves:

  • Formation of the Methanobenzo[c]isothiazole: Cyclocondensation of a camphor-derived diamine with sulfur dioxide .

  • Stereoselective Functionalization: Enzymatic desymmetrization or chiral resolution to achieve the (3aS,6R,7aR) configuration .

Trifluoromethylthiolation

SubstrateCatalyst LoadingTime (h)Yield (%)Reference
2-Methylanisole5 mol% FeCl₃0.197
β-Estradiol10 mol% FeCl₃4882

This method’s regioselectivity and compatibility with sensitive substrates (e.g., steroids) suggest viability for functionalizing the benzoisothiazole core.

Catalyst StructureReactionee (%)Reference
Camphorsultam (CAS 151556-57-9)Aldol Addition92
Target CompoundDiels-AlderPending Data

Medicinal Chemistry

The -SCF₃ group improves membrane permeability, critical for CNS-active drugs . Structural analogs of this compound have shown promise in:

  • HIV-1 Protease Inhibition: Cyclohexane-fused tricyclic ligands enhance binding to multidrug-resistant variants .

  • Anticancer Agents: Sulfur-containing heterocycles exhibit kinase inhibitory activity .

Research Gaps and Future Directions

While synthetic routes to related compounds are established , specific data on the target molecule’s physicochemical properties (e.g., logP, solubility) and biological activity remain unpublished. Priority areas for investigation include:

  • X-ray Crystallography: To resolve binding modes in enzyme-inhibitor complexes .

  • In Silico Modeling: Predicting pharmacokinetic profiles and off-target interactions.

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